オキシフィレノンA

説明

Synthesis Analysis

The synthesis of compounds related to Oxyphyllenone A, such as sesquiterpenes, often involves multi-step organic reactions. A notable method for synthesizing guaiane sesquiterpenes, which are structurally related to Oxyphyllenone A, was demonstrated through a concise enantioselective synthesis from epoxy enones. Key reactions in this synthesis include regio- and diastereoselective hydration of olefins and transannular epoxide opening (Zahel & Metz, 2013).

Molecular Structure Analysis

The molecular structure of Oxyphyllenone A and similar compounds can be elucidated through various spectroscopic techniques, including IR, NMR, and X-ray crystallography. These techniques provide detailed information about the molecular framework, functional groups, and stereochemistry of the compound. For example, the study of amino derivatives of oxo-, thio-, and selenopyrazole provided insights into the crystal and molecular structure of these compounds, which can be analogous to the structural analysis of Oxyphyllenone A (Antsyshkina et al., 2000).

Chemical Reactions and Properties

Oxyphyllenone A can undergo various chemical reactions, reflecting its chemical properties. The compound's reactivity can be explored through reactions like oxidation, reduction, and functional group transformations. For instance, the oxidation of aldehydes to acids and esters using Oxone® demonstrates a type of reaction that compounds like Oxyphyllenone A might undergo under specific conditions (Travis et al., 2003).

科学的研究の応用

アルツハイマー病治療

オキシフィレノンAは、アルツハイマー病(AD)治療に頻繁に使用される中国のハーブであるアルピニア・オキシフィリアエ・フルクトゥス(AOF)の有効成分の1つです {svg_1} {svg_2}. これは、PPARG、ESR1、AKT1などの標的に対して高い親和性を示します {svg_3} {svg_4}. これらの知見は、AOFの適用と抗AD研究の新しい基礎を提供します {svg_5} {svg_6}.

ネットワーク薬理学分析

This compoundを含むAOFの潜在的なメカニズムは、ネットワーク薬理学分析を通じて調査されてきました {svg_7} {svg_8}. 結果は、AOFが184個の標的遺伝子に関連していることを示しました {svg_9} {svg_10}.

分子ドッキング

This compoundと標的との相互作用を理解するために、分子ドッキング研究が行われました {svg_11} {svg_12}. これは、薬物応答とタンパク質リン酸化を理解するのに役立ちます {svg_13} {svg_14}.

シグナル経路調節

This compoundは、PI3K-Akt、HIF-1、MAPK経路などのいくつかのシグナル経路の調節に関与しています {svg_15} {svg_16}. これらの経路は、遺伝子転写、細胞死、細胞増殖、薬物応答において重要な役割を果たしています {svg_17} {svg_18}.

抗酸化機能

研究によると、this compoundを含むAOFのn-ブタノール抽出物は、認知症のマウスの学習と記憶能力を向上させることができます {svg_19} {svg_20}. これは、その抗酸化機能に関連しています {svg_21} {svg_22}.

ChAT活性強化

AOFの一部として、this compoundはChAT活性を強化することが知られています {svg_23} {svg_24}. これは、アルツハイマー病に苦しむ患者の認知能力を向上させる上で重要な役割を果たしています {svg_25} {svg_26}.

作用機序

Target of Action

Oxyphyllenone A, an active ingredient in Alpiniae Oxyphyliae Fructus (AOF), has been found to show high affinity to several targets, including PPARG , ESR1 , and AKT1 . These targets play crucial roles in various cellular processes, such as gene transcription, cell death, cell proliferation, drug response, and protein phosphorylation .

Mode of Action

Oxyphyllenone A interacts with its targets, leading to changes in their activity. For instance, it inhibits the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages . This interaction and the resulting changes can have significant effects on the cellular processes controlled by these targets.

Biochemical Pathways

The key targets of Oxyphyllenone A are involved in numerous signal pathways, such as the PI3K-Akt , HIF-1 , and MAPK pathways . These pathways regulate various cellular processes, including gene transcription, cell death, cell proliferation, drug response, and protein phosphorylation .

Result of Action

The interaction of Oxyphyllenone A with its targets and the subsequent changes in cellular processes can lead to various molecular and cellular effects. For instance, it has been found to inhibit the production of nitric oxide (NO) in lipopolysaccharide-activated macrophages . This suggests that Oxyphyllenone A may have anti-inflammatory effects.

将来の方向性

生化学分析

Biochemical Properties

Oxyphyllenone A plays a significant role in biochemical reactions by inhibiting nitric oxide synthase. This enzyme is responsible for the production of nitric oxide from L-arginine. Oxyphyllenone A inhibits the production of nitric oxide in lipopolysaccharide-activated macrophages with an IC50 value of 28 micromolar . The inhibition of nitric oxide synthase by Oxyphyllenone A suggests that it may interact with the enzyme’s active site, preventing the conversion of L-arginine to nitric oxide. This interaction is crucial for its anti-inflammatory properties, as excessive nitric oxide production is associated with inflammatory diseases.

Cellular Effects

Oxyphyllenone A exerts various effects on different types of cells and cellular processes. In macrophages, it inhibits the production of nitric oxide, which is a key mediator of inflammation . By reducing nitric oxide levels, Oxyphyllenone A can modulate inflammatory responses and potentially alleviate symptoms of inflammatory diseases. Additionally, Oxyphyllenone A may influence cell signaling pathways, gene expression, and cellular metabolism by altering the levels of nitric oxide, which acts as a signaling molecule in various cellular processes.

Molecular Mechanism

The molecular mechanism of action of Oxyphyllenone A involves its interaction with nitric oxide synthase. By binding to the enzyme’s active site, Oxyphyllenone A inhibits its activity, leading to a reduction in nitric oxide production . This inhibition can result in decreased activation of downstream signaling pathways that are dependent on nitric oxide. Furthermore, Oxyphyllenone A may affect gene expression by modulating the levels of nitric oxide, which can act as a transcriptional regulator for various genes involved in inflammation and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Oxyphyllenone A have been observed to change over time. The stability and degradation of Oxyphyllenone A can influence its long-term effects on cellular function. Studies have shown that Oxyphyllenone A remains stable under certain conditions, allowing for sustained inhibition of nitric oxide production Prolonged exposure to Oxyphyllenone A may lead to adaptive responses in cells, potentially altering its efficacy over time

Dosage Effects in Animal Models

The effects of Oxyphyllenone A vary with different dosages in animal models. At lower doses, Oxyphyllenone A effectively inhibits nitric oxide production and exhibits anti-inflammatory properties . At higher doses, Oxyphyllenone A may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic use. Studies have shown that there is a threshold effect, where the efficacy of Oxyphyllenone A plateaus beyond a certain dosage, and further increases in dosage do not result in additional benefits.

Metabolic Pathways

Oxyphyllenone A is involved in metabolic pathways related to the production and regulation of nitric oxide. It interacts with nitric oxide synthase, inhibiting its activity and reducing the levels of nitric oxide . This interaction can affect metabolic flux and the levels of metabolites involved in inflammatory responses. Additionally, Oxyphyllenone A may influence other metabolic pathways indirectly by modulating the levels of nitric oxide, which acts as a signaling molecule in various metabolic processes.

Transport and Distribution

Within cells and tissues, Oxyphyllenone A is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its uptake and localization within specific cellular compartments The distribution of Oxyphyllenone A can influence its efficacy and activity, as its localization within cells can determine its accessibility to target enzymes and biomolecules

Subcellular Localization

The subcellular localization of Oxyphyllenone A can affect its activity and function. Oxyphyllenone A may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization within cells can influence its interaction with nitric oxide synthase and other biomolecules, determining its efficacy in inhibiting nitric oxide production. Understanding the subcellular localization of Oxyphyllenone A is crucial for optimizing its therapeutic potential.

特性

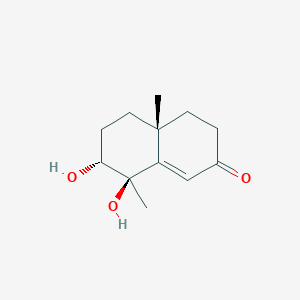

IUPAC Name |

(4aR,7R,8R)-7,8-dihydroxy-4a,8-dimethyl-4,5,6,7-tetrahydro-3H-naphthalen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O3/c1-11-5-3-8(13)7-9(11)12(2,15)10(14)4-6-11/h7,10,14-15H,3-6H2,1-2H3/t10-,11+,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLGUEREMYIFNG-GRYCIOLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1=CC(=O)CC2)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]([C@](C1=CC(=O)CC2)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Oxyphyllenone A and where is it found?

A: Oxyphyllenone A is a sesquiterpene compound primarily isolated from the fruits of the Alpinia oxyphylla plant, a traditional Chinese medicinal herb. [, , , ]

Q2: What is known about the structure of Oxyphyllenone A?

A: The structure of Oxyphyllenone A has been elucidated using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). It is characterized as a noreudesmane-type sesquiterpenoid. [, , ] Further details on its exact molecular formula and spectroscopic data can be found in the referenced research papers.

Q3: Are there any derivatives or structural analogs of Oxyphyllenone A reported in the literature?

A: Yes, research has identified several structural analogs of Oxyphyllenone A, including Oxyphyllenone B, 4-methoxy-oxyphyllenone A, and Oxyphyllenone C, also found in Alpinia oxyphylla. [, , ] These analogs provide valuable insights into structure-activity relationships and may offer opportunities for developing more potent or selective compounds.

Q4: What analytical techniques are commonly employed for the isolation and characterization of Oxyphyllenone A?

A: Researchers typically employ a combination of chromatographic techniques for isolating Oxyphyllenone A from Alpinia oxyphylla extracts. These include column chromatography using silica gel, reverse phase C18 silica gel, Sephadex LH-20, and MCI gel. [, ] Structural characterization is achieved through spectroscopic methods like NMR and MS. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。